molecular formula C14H11BrN2O3S2 B3713665 4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

Cat. No.: B3713665
M. Wt: 399.3 g/mol
InChI Key: YZOIZBUJDPMWQK-UHFFFAOYSA-N
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Description

“4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H11BrN2O3S2 . It has an average mass of 399.283 Da and a monoisotopic mass of 397.939423 Da .


Synthesis Analysis

The synthesis of this compound involves several steps. The starting compound, 2-amino-4-bromo-6-methoxy benzothiazole, is treated with 80% hydrazine hydrate to form 4-bromo-2-hydrazino-6-methoxy benzothiazole . This compound is then condensed with various aldehydes to form corresponding hydrazones . These hydrazones are treated with mercapto acetic acid to afford the final product .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C14H11BrN2O3S2 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound is synthesized through a series of reactions involving hydrazine hydrate, various aldehydes, and mercapto acetic acid .

Future Directions

Benzothiazoles, the class of compounds to which this compound belongs, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is one of the most significant problems facing researchers . Future research may focus on the development of green chemistry methods for the synthesis of benzothiazole compounds .

Properties

IUPAC Name

4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S2/c1-20-10-4-7-12-13(8-10)21-14(16-12)17-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOIZBUJDPMWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Reactant of Route 2
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4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Reactant of Route 3
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Reactant of Route 4
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Reactant of Route 5
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide
Reactant of Route 6
4-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide

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